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Compound of Interest

Compound Name: Carbodine

Cat. No.: B1202452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Carbodine, a carbocyclic analog of cytidine with the molecular formula C₁₀H₁₅N₃O₄, has

demonstrated significant potential as a broad-spectrum antiviral agent. This technical guide

provides a comprehensive overview of Carbodine, including its chemical properties, synthesis,

mechanism of action, and relevant experimental data. The information is intended to support

further research and development of this compound as a therapeutic agent.

Introduction
Carbodine, also known as carbocyclic cytidine, is a nucleoside analog that has shown notable

antiviral activity, particularly against influenza A viruses. Its unique carbocyclic structure, where

a cyclopentane ring replaces the ribose sugar of natural cytidine, confers stability against

enzymatic degradation and is key to its biological activity. This document consolidates available

technical information on Carbodine to serve as a resource for the scientific community.

Chemical and Physical Properties
Carbodine is a white to off-white solid. A summary of its key chemical identifiers and properties

is provided in the table below.
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Property Value

Molecular Formula C₁₀H₁₅N₃O₄

Molecular Weight 241.24 g/mol

CAS Number 71184-20-8

IUPAC Name
4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-

(hydroxymethyl)cyclopentyl]pyrimidin-2(1H)-one

Synonyms Carbocyclic cytidine, (-)-Carbodine

Synthesis
While a definitive, step-by-step synthesis protocol for Carbodine is not readily available in a

single source, the general approach involves the synthesis of a suitable carbocyclic amine

intermediate followed by its coupling with a pyrimidine moiety. A representative synthetic

workflow is outlined below. The synthesis of related conformationally locked carbocyclic

nucleosides often involves a key ring-closing metathesis reaction to form the seven-membered

1,3-diazepin-2-one moiety.[1]
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Caption: General synthetic workflow for Carbodine.

Biological Activity and Mechanism of Action
Carbodine exhibits broad-spectrum antiviral activity against both DNA and RNA viruses.[2] Its

primary mechanism of action is believed to involve its intracellular conversion to the active
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triphosphate form, carbodine triphosphate. This active metabolite is hypothesized to target two

key viral and cellular enzymes.

Inhibition of Viral RNA-Dependent RNA Polymerase
Carbodine triphosphate is thought to act as a competitive inhibitor of the viral RNA-dependent

RNA polymerase, an essential enzyme for the replication of RNA viruses. By mimicking the

natural substrate, it can be incorporated into the growing viral RNA chain, leading to chain

termination and the inhibition of viral replication.

Inhibition of CTP Synthetase
Another proposed target of Carbodine is CTP (cytidine triphosphate) synthetase.[3] This

enzyme is crucial for the de novo synthesis of CTP, a vital precursor for nucleic acid synthesis.

Inhibition of CTP synthetase would deplete the intracellular pool of CTP, thereby hindering both

viral and cellular nucleic acid synthesis.
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Caption: Proposed mechanism of action of Carbodine.

Quantitative Data
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The available quantitative data for Carbodine is summarized in the table below. The 50%

minimum inhibitory concentration (MIC₅₀) against human influenza A viruses has been

determined to be approximately 2.6 µg/mL.[2] While in vivo studies in mice have mentioned

administration up to "dose-limiting toxic levels," a specific LD₅₀ value has not been reported in

the reviewed literature.[2]

Parameter Virus/System Value Reference(s)

MIC₅₀ Influenza A virus ~2.6 µg/mL [2]

LD₅₀ Mice (intraperitoneal) Not explicitly stated [2]

LD₅₀ Mice (intranasal) Not explicitly stated [2]

Experimental Protocols
Detailed experimental protocols are essential for the reproducible evaluation of Carbodine's

activity. Below are generalized protocols for key assays, based on standard virological and

enzymatic procedures.

Plaque Reduction Assay for Antiviral Activity against
Influenza Virus
This assay is a standard method to determine the antiviral efficacy of a compound by

measuring the reduction in viral plaque formation.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza A virus stock

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin-EDTA
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Carbodine stock solution

Agarose or Avicel overlay medium

Crystal violet staining solution

Phosphate Buffered Saline (PBS)

Procedure:

Seed MDCK cells in 6-well plates and grow to confluency.

Prepare serial dilutions of the influenza virus stock.

Wash the confluent cell monolayers with PBS.

Infect the cells with the virus dilutions for 1 hour at 37°C.

During the infection, prepare the overlay medium containing different concentrations of

Carbodine. A no-drug control should be included.

After the incubation period, remove the virus inoculum and wash the cells with PBS.

Add the overlay medium containing Carbodine to the respective wells.

Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3

days).

Fix the cells with 10% formalin and stain with crystal violet.

Count the number of plaques in each well and calculate the percentage of plaque reduction

compared to the no-drug control to determine the MIC₅₀.[4][5][6]
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Caption: Workflow for the Plaque Reduction Assay.

CTP Synthetase Inhibition Assay
This assay measures the ability of Carbodine (in its triphosphate form) to inhibit the enzymatic

activity of CTP synthetase.

Materials:

Purified CTP synthetase

Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and glutamine)
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UTP (substrate)

Carbodine triphosphate (inhibitor)

Spectrophotometer

Procedure:

Prepare a reaction mixture containing the assay buffer, ATP, and glutamine.

Add varying concentrations of Carbodine triphosphate to the reaction mixture.

Initiate the reaction by adding UTP.

Monitor the conversion of UTP to CTP by measuring the increase in absorbance at a specific

wavelength (e.g., 291 nm).[7]

Calculate the rate of reaction for each inhibitor concentration.

Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.
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Caption: Workflow for the CTP Synthetase Inhibition Assay.

Signaling Pathways
The primary signaling pathways affected by Carbodine are those directly related to its

enzymatic targets. By inhibiting viral RNA-dependent RNA polymerase, Carbodine directly

interferes with the central dogma of the virus, halting its replication cycle. The inhibition of CTP

synthetase impacts cellular nucleotide metabolism, which can have broader effects on cellular

processes that are highly dependent on de novo pyrimidine synthesis, such as cell

proliferation. The p53 signaling pathway and other cell cycle-related pathways could be

indirectly affected due to the disruption of nucleotide pools, potentially leading to cell cycle

arrest and apoptosis in rapidly dividing cells.[8]

Conclusion
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Carbodine is a promising antiviral compound with a clear mechanism of action targeting key

viral and cellular enzymes. The available data indicates its potential for further development.

However, more comprehensive studies are required to establish a detailed safety profile,

including definitive LD₅₀ values, and to optimize its pharmacokinetic properties. The

experimental protocols and data summarized in this guide provide a solid foundation for future

research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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